

# An In-depth Technical Guide to Dimethyl Difluoromalonate (CAS 379-95-3)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dimethyl difluoromalonate*

Cat. No.: *B1346579*

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## Abstract

**Dimethyl difluoromalonate** (CAS 379-95-3) is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic application lies in the introduction of the difluoromethylene (-CF<sub>2</sub>-) group into molecular scaffolds, a modification known to significantly enhance the metabolic stability, bioavailability, and overall biological activity of target compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the strategic uses of **dimethyl difluoromalonate** in the development of novel bioactive molecules. While direct biological activity of **dimethyl difluoromalonate** is not a primary area of investigation, its role as a synthetic intermediate is of paramount importance. This document details its physicochemical characteristics, provides a representative synthetic protocol, and illustrates its application in the broader context of drug discovery and development.

## Chemical and Physical Properties

**Dimethyl difluoromalonate** is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Dimethyl Difluoromalonate**

Property	Value	Reference(s)
CAS Number	379-95-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C5H6F2O4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	168.1 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Density	1.31 g/cm <sup>3</sup> (at 20°C)	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	170-171°C	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	approx. -35°C	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index	1.3721 (at 20°C, 589.3 nm)	<a href="#">[2]</a>

Table 2: Chemical Identifiers for **Dimethyl Difluoromalonate**

Identifier Type	Identifier	Reference(s)
IUPAC Name	dimethyl 2,2-difluoropropanedioate	<a href="#">[5]</a>
Synonyms	Dimethyl 2,2-difluoromalonate, Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
InChI	InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3	<a href="#">[4]</a>
InChIKey	NHTZDSRSPCFQCJ-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	COC(=O)C(C(=O)OC)(F)F	<a href="#">[5]</a>
PubChem CID	73945	<a href="#">[5]</a>
MDL Number	MFCD00516931	<a href="#">[1]</a>

## Synthesis of Dimethyl Difluoromalonate

The synthesis of **dimethyl difluoromalonate** is a critical process for its application in research and development. While several methods exist, a common approach involves the direct fluorination of dimethyl malonate. The following is a representative experimental protocol based on established chemical principles.

## Experimental Protocol: Direct Fluorination of Dimethyl Malonate

This protocol describes a general method for the synthesis of **dimethyl difluoromalonate**.

### Materials:

- Dimethyl malonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous acetonitrile (CH<sub>3</sub>CN)
- Elemental fluorine (F<sub>2</sub>), typically diluted in an inert gas (e.g., 10% F<sub>2</sub> in N<sub>2</sub>)
- Nitrogen gas (N<sub>2</sub>) for inert atmosphere
- Anhydrous hexanes for washing NaH
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether (Et<sub>2</sub>O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Condenser
- Gas inlet tube
- Bubble counter
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Enolate: a. Under a nitrogen atmosphere, a dry three-necked round-bottom flask is charged with sodium hydride. The mineral oil is removed by washing with anhydrous hexanes. b. Anhydrous acetonitrile is added to the flask to create a suspension. c. The suspension is cooled in a low-temperature bath. d. Dimethyl malonate is added dropwise to the stirred suspension. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.
- Fluorination: a. The reaction mixture containing the enolate is maintained at a low temperature. b. A diluted stream of elemental fluorine in nitrogen is bubbled through the reaction mixture via a gas inlet tube. The flow rate is carefully controlled. c. The reaction is monitored for the consumption of the starting material.
- Work-up: a. Once the reaction is complete, the system is purged with nitrogen to remove any residual fluorine gas. b. The reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. c. The aqueous layer is extracted multiple times with diethyl ether. d. The combined organic layers are washed with water and then with brine.
- Purification: a. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified by vacuum distillation to yield **dimethyl difluoromalonate**.

## Role in Drug Discovery and Development

**Dimethyl difluoromalonate** is not typically investigated for its own biological activity. Instead, it serves as a crucial synthetic intermediate for introducing the difluoromethyl group into more complex molecules.<sup>[6]</sup>

## The Importance of the Difluoromethyl Group

The incorporation of a difluoromethyl group can significantly alter the properties of a parent molecule in several beneficial ways:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. This can increase the *in vivo* half-life of a drug.<sup>[6]</sup>
- **Lipophilicity and Bioavailability:** Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
- **Conformational Effects:** The presence of fluorine atoms can influence the conformation of a molecule, potentially leading to a more favorable binding to its biological target.
- **Modulation of pKa:** The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact drug-receptor interactions.

## Synthetic Applications

**Dimethyl difluoromalonate** is a versatile reagent that can participate in a variety of chemical transformations to build complex molecular architectures, including the synthesis of novel fluorinated heterocycles.<sup>[6]</sup>

## Spectroscopic Data

While high-resolution spectra for **dimethyl difluoromalonate** are not widely available in the public domain, some data has been reported.

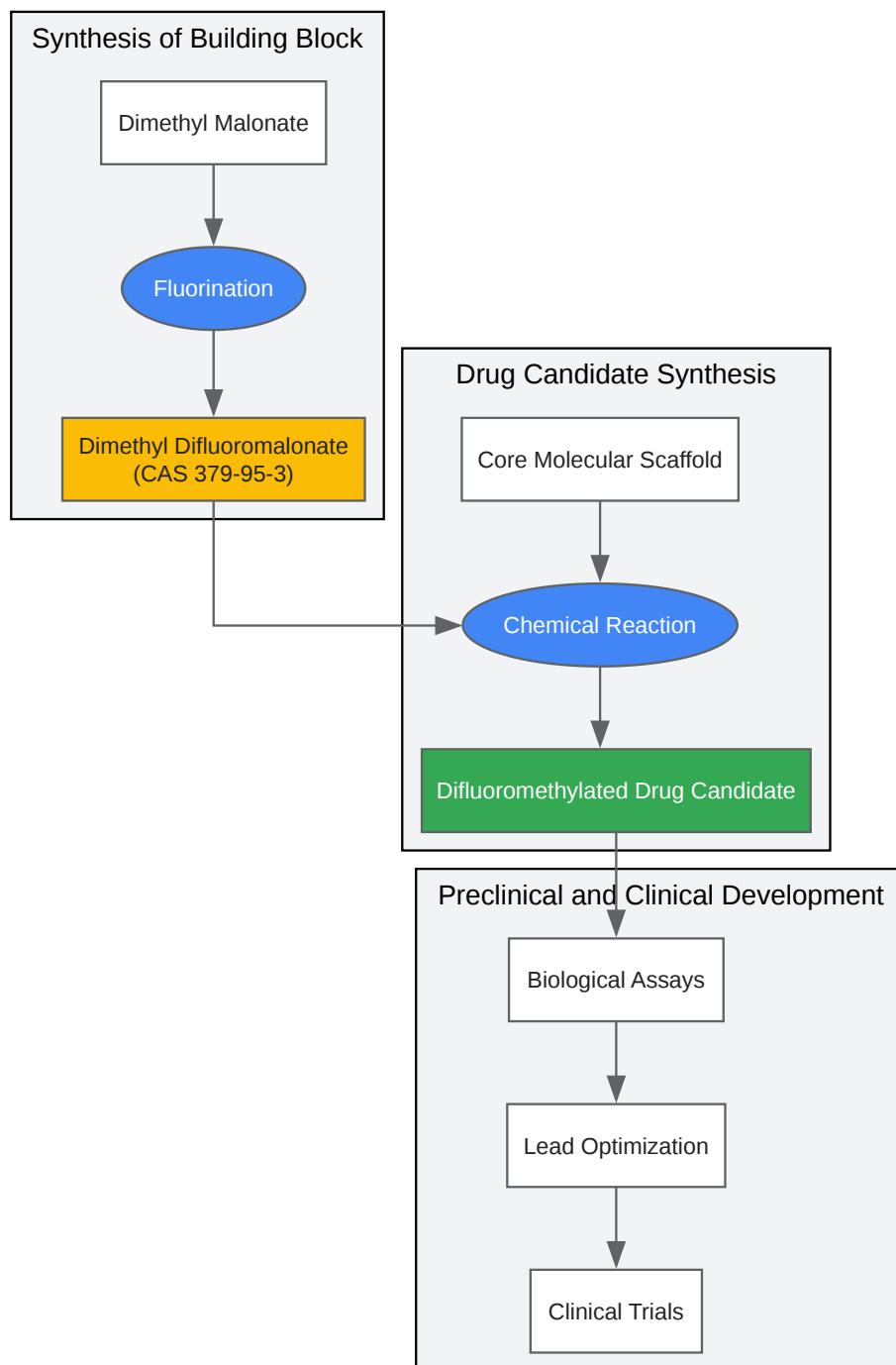
- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show a singlet corresponding to the two equivalent methyl groups.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show signals for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum would exhibit a singlet, as the two fluorine atoms are chemically equivalent.
- FT-IR: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester groups and C-F stretching.[\[1\]](#)
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

## Experimental Workflows and Logical Relationships

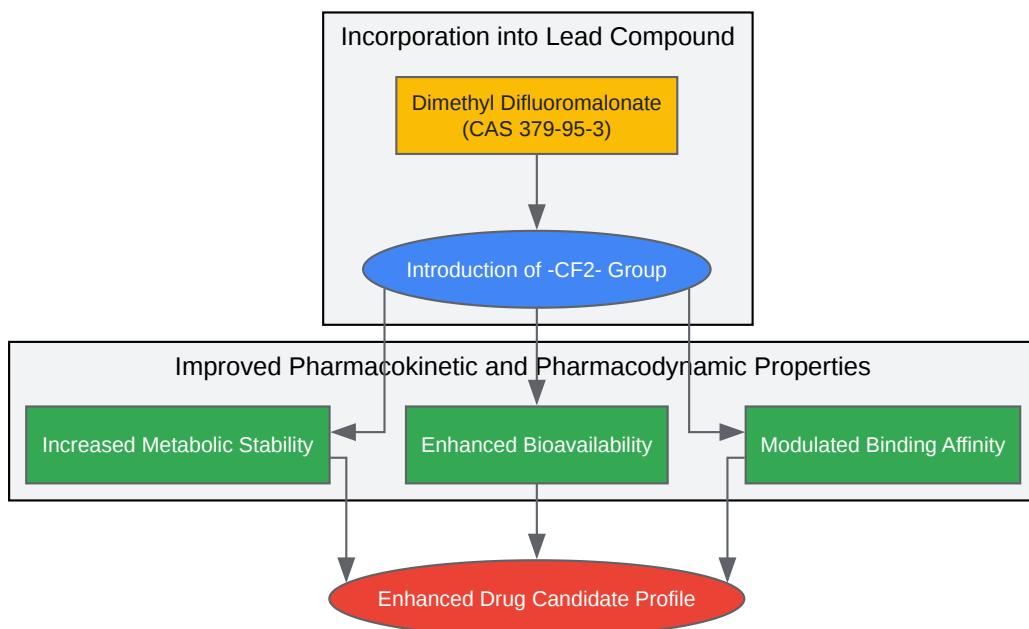
Given the role of **dimethyl difluoromalonate** as a synthetic building block, the following diagrams illustrate its place in the broader context of drug discovery and the logic behind its use.

## Workflow for the Application of Dimethyl Difluoromalonate in Drug Discovery

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Caption: Workflow illustrating the role of **Dimethyl Difluoromalonate** in drug discovery.

## Rationale for Using Dimethyl Difluoromalonate

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Caption: Rationale for using **Dimethyl Difluoromalonate** in medicinal chemistry.

## Conclusion

**Dimethyl difluoromalonate** is a cornerstone reagent for the synthesis of advanced, fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.<sup>[1]</sup> Its value is derived from its ability to impart the difluoromethyl group, thereby enhancing the desirable properties of bioactive compounds.<sup>[6]</sup> While it does not possess significant biological activity itself, its role as a versatile synthetic intermediate makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic applications is essential for the design and creation of next-generation therapeutic and crop protection agents.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)